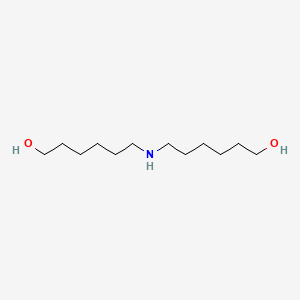

6,6'-Azanediylbis(hexan-1-ol)

Description

6,6'-Azanediylbis(hexan-1-ol) is a bifunctional organic compound featuring a central azanediyl (-NH-) group bridging two hexan-1-ol moieties. Its structure enables hydrogen bonding and coordination capabilities, making it valuable in materials science and sensor technologies. For instance, it has been employed as a detection layer component in ultra-sensitive dimethyl carbonate (DMC) sensors, achieving a detection limit of 50 ppb when combined with semiconducting polymers .

Properties

CAS No. |

85652-29-5 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

6-(6-hydroxyhexylamino)hexan-1-ol |

InChI |

InChI=1S/C12H27NO2/c14-11-7-3-1-5-9-13-10-6-2-4-8-12-15/h13-15H,1-12H2 |

InChI Key |

NGDBBKWQCDEKEA-UHFFFAOYSA-N |

SMILES |

C(CCCO)CCNCCCCCCO |

Canonical SMILES |

C(CCCO)CCNCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6’-Azanediylbis(hexan-1-ol) can be synthesized through a multi-step process involving the reaction of hexan-1-ol with an amine source. One common method involves the reductive amination of hexan-1-al with hexan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 6,6’-Azanediylbis(hexan-1-ol) often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6,6’-Azanediylbis(hexan-1-ol) undergoes various chemical reactions, including:

Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Hexanoic acid, hexanal.

Reduction: Hexylamine.

Substitution: Hexyl chloride.

Scientific Research Applications

6,6’-Azanediylbis(hexan-1-ol) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6’-Azanediylbis(hexan-1-ol) involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6,6'-Azanediylbis(hexan-1-ol) with three related compounds:

*Calculated based on structural formula.

Key Observations:

- Bridging Groups : The azanediyl (-NH-) group in 6,6'-Azanediylbis(hexan-1-ol) contrasts with the ether (-O-) or phenylene-oxy bridges in analogs. This difference impacts reactivity; the amine group enables pH-sensitive behavior and metal coordination, whereas ethers exhibit chemical inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.